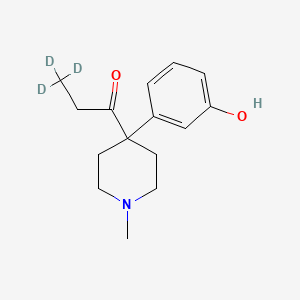

Ketobemidone-d3

Description

Ketobemidone-d3 is a deuterium-labeled analog of the opioid analgesic Ketobemidone. Its molecular structure incorporates three deuterium atoms, typically replacing hydrogen atoms at specific positions to enhance stability and reduce metabolic interference. This modification makes it a critical internal standard in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Deuterated compounds like this compound improve quantification accuracy by minimizing isotopic interference, enabling precise measurement of the parent compound (Ketobemidone) in biological matrices .

Key properties:

- Molecular Formula: C₁₆H₁₉D₃NO₂ (exact formula depends on deuterium substitution sites).

- Primary Use: Internal standard for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

250.35 g/mol |

IUPAC Name |

3,3,3-trideuterio-1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one |

InChI |

InChI=1S/C15H21NO2/c1-3-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12/h4-6,11,17H,3,7-10H2,1-2H3/i1D3 |

InChI Key |

ALFGKMXHOUSVAD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketobemidone-d3 involves the incorporation of deuterium atoms into the ketobemidone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ketobemidone involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated reagents and solvents would be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ketobemidone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Ketobemidone can be oxidized to form norketobemidone, which retains some of the analgesic properties.

Reduction: Reduction reactions can modify the ketone group to an alcohol.

Substitution: Various substitution reactions can occur on the aromatic ring or the piperidine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions

Major Products

Oxidation: Norketobemidone

Reduction: Alcohol derivatives of ketobemidone

Substitution: Halogenated ketobemidone derivatives

Scientific Research Applications

Ketobemidone-d3 is used extensively in scientific research due to its stable isotope labeling. Applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Studied for its interactions with opioid receptors and its metabolic pathways.

Medicine: Research on its analgesic properties and potential use in pain management.

Industry: Utilized in the development of new analgesic drugs and in quality control processes

Mechanism of Action

Ketobemidone-d3 exerts its effects primarily through its action on opioid receptors. It acts as an agonist at the mu, kappa, and delta opioid receptors, leading to analgesic effects. Additionally, it has NMDA-antagonist properties, which contribute to its effectiveness in treating certain types of pain that do not respond well to other opioids .

Comparison with Similar Compounds

Ketobemidone (Non-Deuterated)

Ketobemidone, the parent compound, is a synthetic opioid with mu-opioid receptor agonist activity. Its deuterated counterpart, Ketobemidone-d3, shares identical pharmacological targets but differs in physicochemical properties:

EDDP-D3 (d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium-D3 Perchlorate)

EDDP-D3 is another deuterated internal standard used to quantify methadone and its metabolites. Both this compound and EDDP-D3 share applications in forensic toxicology but differ in target analytes and structural backbones:

Comparison with Functionally Similar Deuterated Standards

Tadalafil-D3

Tadalafil-D3, like this compound, serves as an isotopic internal standard but targets phosphodiesterase-5 inhibitors. Their comparison highlights niche applications:

3-O-Methyldopa-d3

This deuterated compound is used in neurotransmitter research. Unlike this compound, it lacks opioid activity but shares analytical roles in metabolic studies:

Research Findings and Analytical Considerations

- Synthesis : Deuterated standards like this compound are synthesized via hydrogen-deuterium exchange under controlled conditions, ensuring isotopic purity >99% .

- Validation : Methods using this compound achieve precision (CV <10%) and accuracy (90–110%) across concentrations (1–100 ng/mL) in human plasma .

- Limitations: Deuterium labeling may alter column retention times slightly compared to non-deuterated analogs, necessitating method re-optimization .

Biological Activity

Ketobemidone-d3 is a deuterated analog of ketobemidone, a potent opioid analgesic known for its efficacy in pain management. The biological activity of this compound is explored through its pharmacological properties, receptor interactions, pharmacokinetics, and potential therapeutic applications.

Overview of Ketobemidone

Ketobemidone is classified as a powerful opioid analgesic that exhibits both mu-opioid receptor agonist activity and NMDA receptor antagonist properties. This dual action makes it particularly useful in treating pain that does not respond well to conventional opioids. Its analgesic potency is often compared to morphine, with a commonly cited ratio of 25 mg of ketobemidone hydrobromide equating to 60 mg of morphine .

Pharmacological Properties

Mechanism of Action:

- Opioid Receptor Agonism: this compound primarily acts on the mu-opioid receptors (MOP), which are responsible for mediating analgesia and euphoria. It also interacts with kappa (KOP) and delta (DOP) opioid receptors, contributing to its overall analgesic profile .

- NMDA Antagonism: The NMDA receptor antagonistic properties help in preventing central sensitization, which can occur in chronic pain conditions .

Pharmacokinetics:

- Absorption: The oral bioavailability of ketobemidone is approximately 34%, while rectal administration shows a higher bioavailability of about 44% .

- Half-life: The plasma half-life is reported to be around 2.42 hours, with an elimination half-life of approximately 3.27 hours .

- Metabolism: this compound undergoes extensive metabolism through conjugation and N-desmethylation, resulting in 13-24% being excreted unchanged after intravenous administration .

Case Studies and Research Findings

-

Efficacy in Pain Management:

A study highlighted the effectiveness of ketobemidone in treating patients with severe pain who were unresponsive to other opioids. The results indicated significant pain relief, with patients reporting improved quality of life . -

Comparison with Other Opioids:

In comparative studies, ketobemidone demonstrated superior analgesic effects compared to traditional opioids like morphine and tramadol, particularly in cases involving neuropathic pain . -

Safety and Tolerability:

Research has shown that while ketobemidone has a favorable safety profile, it still poses risks for dependency and side effects typical of opioid use, such as sedation and constipation. Monitoring is essential during treatment .

Data Table: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Class | Opioid Analgesic |

| Mu-Opioid Receptor Activity | Agonist |

| Kappa-Opioid Receptor Activity | Agonist |

| Delta-Opioid Receptor Activity | Agonist |

| NMDA Receptor Activity | Antagonist |

| Oral Bioavailability | 34% |

| Rectal Bioavailability | 44% |

| Plasma Half-life | 2.42 hours |

| Elimination Half-life | 3.27 hours |

| Metabolism | Conjugation, N-desmethylation |

| Excretion (unchanged) | 13-24% |

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for synthesizing and characterizing Ketobemidone-d3 to ensure isotopic purity and structural integrity?

- Methodological Answer : Synthesis should follow deuterium-labeling protocols (e.g., catalytic exchange or custom organic synthesis) with characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic purity (>98%) must be confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns . Deviations from standard procedures (e.g., solvent selection, reaction time) require justification in supplementary materials to ensure reproducibility .

Q. How can researchers establish baseline pharmacokinetic (PK) parameters for this compound in preclinical studies?

- Methodological Answer : Design PK studies using a crossover experimental design to minimize inter-subject variability. Quantify plasma concentrations via LC-MS/MS with internal standardization (e.g., stable isotope-labeled analogs). Ensure calibration curves span expected physiological ranges, and validate assays for specificity, linearity, and precision per FDA bioanalytical guidelines. Data should be cross-tabulated to compare deuterated vs. non-deuterated metabolite profiles .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models to account for inter-individual variability. Incorporate covariates such as metabolic enzyme activity (e.g., CYP3A4 polymorphisms) and baseline pain thresholds. Validate model robustness via bootstrapping or posterior predictive checks, and report 95% confidence intervals for all parameters .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo data on this compound’s opioid receptor binding affinity be reconciled?

- Methodological Answer : Conduct a meta-analysis of binding assays (e.g., radioligand displacement studies) to identify methodological discrepancies (e.g., buffer pH, temperature). Use surface plasmon resonance (SPR) to quantify kinetic parameters (kon/koff) under physiological conditions. Cross-validate findings with molecular dynamics simulations to assess deuterium’s impact on ligand-receptor conformational stability .

Q. What experimental designs mitigate batch-to-batch variability in deuterated compound synthesis for multi-center trials?

- Methodological Answer : Implement a factorial design to isolate variables (e.g., catalyst purity, reaction time). Use quality-by-design (QbD) principles to define critical process parameters (CPPs) and critical quality attributes (CQAs). Share raw spectral data and synthetic protocols via open-access repositories to enable cross-lab validation .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

- Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent and data anonymization. Use stratified sampling to ensure demographic representation and pre-register trials on ClinicalTrials.gov . For mixed-methods studies, integrate quantitative PK data with qualitative patient-reported outcomes (e.g., pain diaries) using triangulation to enhance validity .

Data Contradiction and Validation

Q. What strategies resolve discrepancies between LC-MS/MS and immunoassay results for this compound quantification?

- Methodological Answer : Perform a Bland-Altman analysis to assess systematic bias. Validate immunoassay cross-reactivity with deuterated metabolites via spiked recovery experiments. Publish raw datasets and analytical scripts in supplementary materials for peer scrutiny .

Q. How can researchers ensure reproducibility of deuterium isotope effects (IEs) in metabolic stability assays?

- Methodological Answer : Standardize incubation conditions (e.g., hepatocyte viability >85%, NADPH concentration) across labs. Report IEs as ratios of intrinsic clearance (CLint) for deuterated vs. non-deuterated compounds. Use consensus guidelines from the International Consortium for Innovation and Quality in Pharmaceutical Development (IQ Consortium) .

Supplementary Material Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.